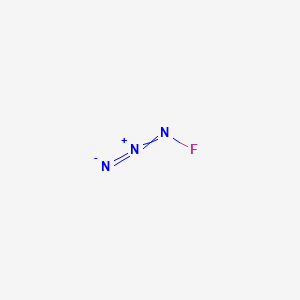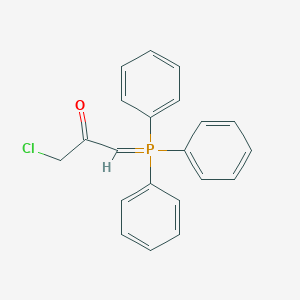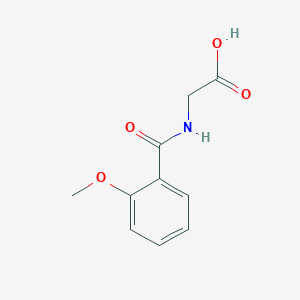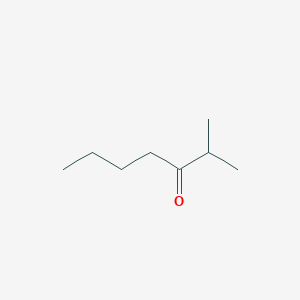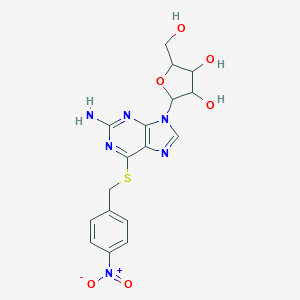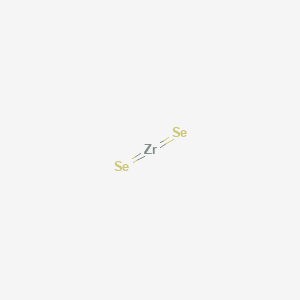
gadolinio(3+);triperclorato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium(III) perchlorate, also known as GdClO4, is a rare earth metal salt composed of gadolinium in its +3 oxidation state and perchlorate anion. It is a white, odorless, crystalline powder that is highly hygroscopic and soluble in water. It is a commercially available compound used in a variety of scientific applications, including organic synthesis, analytical chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Imágenes Médicas
El gadolinio (Gd) es uno de los elementos de tierras raras. Las propiedades de su catión trivalente (Gd3+) lo hacen adecuado para servir como ion central en quelatos administrados por vía intravenosa a los pacientes como agente de contraste en resonancia magnética . Tales quelatos de Gd se han utilizado durante más de treinta años .
Tomografía Computarizada por Rayos X
El óxido de gadolinio (III) (Gd2O3) se puede aplicar a tomografía computarizada por rayos X . Los iones Gd3+ son paramagnéticos y poseen grandes momentos magnéticos .
Terapia de Captura de Neutrones para Cánceres
Gd2O3 también se puede utilizar en terapia de captura de neutrones para cánceres . Las propiedades paramagnéticas de los iones Gd3+ y sus grandes momentos magnéticos los hacen adecuados para esta aplicación .
Preocupaciones Ambientales y de Salud
Sin embargo, el uso extensivo en resonancia magnética ha llevado a un aumento de los niveles de Gd en las partes industrializadas del mundo, sumándose a la ocurrencia natural y causando preocupaciones ambientales y de salud .
Fibrosis Sistémica Nefrogénica
Durante las últimas décadas, ha aumentado el conocimiento sobre los posibles efectos nocivos de los quelatos de Gd en pacientes con disfunción renal grave. En tales pacientes, existe un riesgo de una enfermedad potencialmente discapacitante y letal, fibrosis sistémica nefrogénica .
Retención de Gadolinio en el Cuerpo
También ha habido una creciente conciencia de la retención de Gd en el cuerpo, incluso en pacientes sin disfunción renal. El número acumulado de dosis administradas y la estructura química del quelato administrado son factores de importancia para la retención en los tejidos .
Mecanismo De Acción
Target of Action
Gadolinium(III) perchlorate, also known as gadolinium(3+);triperchlorate;hydrate, is an inorganic compound .
Mode of Action
Gadolinium ions are known to have a high magnetic moment and an unusually long electronic spin relaxation time, which makes them useful in magnetic resonance imaging (mri) .
Biochemical Pathways
A study has shown that gadolinium can promote cell cycle progression with enhanced s-phase entry via activation of both erk and pi3k signaling pathways in nih 3t3 cells .
Pharmacokinetics
It is known that most gadolinium-based contrast agents (gbcas) are water-soluble, low molecular weight complexes that rapidly diffuse into the extravascular space after intravenous injection .
Result of Action
Gadolinium has been shown to promote cell growth in a dose-dependent manner .
Action Environment
The action, efficacy, and stability of gadolinium(III) perchlorate can be influenced by various environmental factors. For instance, the compound can be obtained by reacting gadolinium(III) oxide and perchloric acid (70~72%) at 80 °C . It can form colorless complex crystals with 1,4-dioxane .
Safety and Hazards
Direcciones Futuras
One of the future directions in the research of gadolinium(III) compounds is the preparation of one-dimensional gadolinium(III) complexes based on α-glycine and β-alanine amino acids . Further studies are needed to investigate the effect of free gadolinium ion (Gd3+) for risk assessment on human health .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of gadolinium(3+);triperchlorate are not well-studied. Gadolinium ions are known to interact with various biomolecules. For instance, gadolinium ions have been used as contrast agents in MRI because they can interact with water molecules, enhancing the contrast of the images
Cellular Effects
Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure
Molecular Mechanism
Gadolinium ions are known for their paramagnetic properties, which make them useful as contrast agents in MRI . They can interact with water molecules, affecting the relaxation times of the water protons and enhancing the contrast of the images
Dosage Effects in Animal Models
Gadolinium ions have been shown to cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most GBCAs
Metabolic Pathways
Gadolinium ions have been shown to cause changes in lipid and amino acid metabolisms
Transport and Distribution
Gadolinium ions have been shown to be distributed in the vitreous cavity via eye drops
Subcellular Localization
Gadolinium ions have been shown to cause changes in cell motility, adherence, and chromatin structure
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of gadolinium(III) perchlorate can be achieved through a simple reaction between gadolinium(III) oxide and perchloric acid. The reaction is exothermic and should be carried out under controlled conditions to avoid any safety hazards.", "Starting Materials": [ { "Name": "Gadolinium(III) oxide", "Amount": "1 mole" }, { "Name": "Perchloric acid", "Amount": "6 moles" } ], "Reaction": [ "Step 1: Add the gadolinium(III) oxide to a round-bottom flask.", "Step 2: Slowly add the perchloric acid to the flask while stirring continuously.", "Step 3: Heat the mixture to 80-90°C and continue stirring for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature.", "Step 5: Filter the mixture to remove any solid impurities.", "Step 6: Concentrate the filtrate under reduced pressure to obtain gadolinium(III) perchlorate as a white crystalline solid." ] } | |
| 14017-52-8 | |
Fórmula molecular |
ClGdHO4 |
Peso molecular |
257.7 g/mol |
Nombre IUPAC |
gadolinium;perchloric acid |
InChI |
InChI=1S/ClHO4.Gd/c2-1(3,4)5;/h(H,2,3,4,5); |
Clave InChI |
MCXIWUZGDDRYRZ-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Gd+3] |
SMILES canónico |
OCl(=O)(=O)=O.[Gd] |
Pictogramas |
Oxidizer; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using gadolinium(III) perchlorate in the synthesis of coordination networks?
A1: Gadolinium(III) perchlorate plays a crucial role as a metal source in the formation of coordination networks. The gadolinium(III) ion, with its high coordination number, can readily interact with multidentate ligands, such as the flexible double betaines investigated in the study []. This interaction leads to the formation of extended polymeric structures, known as coordination networks. The perchlorate anion, being weakly coordinating, allows for greater flexibility in the coordination geometry around the gadolinium ion, facilitating the formation of diverse network architectures.
Q2: What structural information about the synthesized gadolinium(III) perchlorate complexes can be obtained from the study?
A2: The research primarily focuses on the crystal structures of the polymeric complexes formed. While it doesn't delve deep into specific spectroscopic data for gadolinium(III) perchlorate itself, it reveals crucial information about the coordination modes of the ligands with the gadolinium(III) ion and the overall network structures formed []. The study emphasizes the role of the flexible double betaines in dictating the final crystal packing and dimensionality of the resulting coordination polymers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



